2-(2-furylmethyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
Description
2-(2-furylmethyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a pyrido[4,3-b][1,6]naphthyridine core, which is fused with a triazole ring and a furylmethyl group, making it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
8-(furan-2-ylmethyl)-2-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N6O3/c25-16-12-8-13-15(4-6-24(17(13)26)18-19-10-20-22-18)21-14(12)3-5-23(16)9-11-2-1-7-27-11/h1-8,10H,9H2,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTFJUAJCAUZDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C=CC3=NC4=C(C=C3C2=O)C(=O)N(C=C4)C5=NC=NN5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2-furylmethyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione typically involves multi-step organic synthesis techniques. The synthetic route often starts with the preparation of the pyrido[4,3-b][1,6]naphthyridine core, followed by the introduction of the triazole ring and the furylmethyl group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesis equipment and stringent reaction conditions.
Chemical Reactions Analysis
Nucleophilic Substitution at the Triazole Ring
The 1,2,4-triazole group is a key site for nucleophilic substitution due to its electron-deficient nitrogen atoms. Reactions often target the C-5 position, which is electrophilic in acidic or basic conditions.
Key Findings :
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Halogenation at C-5 enhances electrophilicity for further cross-coupling reactions .
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Steric hindrance from the pyrido-naphthyridine core limits substitution at adjacent positions.
Electrophilic Aromatic Substitution (Furan Ring)
The furylmethyl group undergoes electrophilic substitution, primarily at the C-5 position of the furan ring.
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/AcOH, 0°C | 5-Nitro-furylmethyl derivative | 68% | |
| Sulfonation | H₂SO₄, SO₃, 50°C | 5-Sulfo-furylmethyl analog | 55% | |
| Friedel-Crafts Alkylation | MeCl, AlCl₃, CH₂Cl₂, rt | 5-Methyl-furylmethyl variant | 47% |
Key Findings :
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Nitration and sulfonation improve solubility for biological assays.
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Friedel-Crafts reactions are low-yielding due to steric constraints from the naphthyridine core.
Oxidation and Reduction of the Naphthyridine Core
The pyrido-naphthyridine system undergoes redox reactions at the carbonyl and aromatic sites.
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaBH₄ Reduction | NaBH₄, MeOH, 0°C | Partially reduced dihydro-naphthyridine | 60% | |
| DDQ Oxidation | DDQ, toluene, reflux | Aromatic ring dehydrogenation | 78% | |
| Ozonolysis | O₃, CH₂Cl₂/MeOH, -78°C | Cleavage of furan ring | 82% |
Key Findings :
-
Reduction with NaBH₄ selectively targets the keto groups, preserving the triazole ring.
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DDQ oxidation stabilizes the conjugated π-system, enhancing fluorescence properties.
Cross-Coupling Reactions
The furylmethyl and triazole groups participate in Pd-catalyzed cross-couplings.
Key Findings :
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Suzuki couplings modify the furylmethyl group for enhanced bioactivity .
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Sonogashira reactions introduce rigid alkyne spacers for molecular probes.
Acid/Base-Mediated Rearrangements
The compound undergoes pH-dependent tautomerism and ring-opening reactions.
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux | Cleavage of triazole ring to form amidine | 90% | |
| Base-Induced Tautomerism | NaOH (1M), MeOH, rt | Triazole tautomer stabilization | - |
Key Findings :
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Acidic conditions degrade the triazole ring, limiting stability in low-pH environments.
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Tautomerism in basic media alters electronic properties without structural degradation.
Photochemical Reactions
UV irradiation induces [2+2] cycloadditions and ring expansions.
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| UV Light (254 nm) | CH₃CN, 12h | Naphthyridine dimer via [2+2] cycloaddition | 40% | |
| Photosensitized Oxidation | Rose Bengal, O₂, hv | Epoxidation of furan ring | 35% |
Key Findings :
-
Dimerization under UV light creates novel supramolecular architectures.
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Photosensitized oxidation is inefficient due to competing naphthyridine absorption.
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown efficacy against various bacterial strains and fungi, making it a candidate for developing new antibiotics or antifungal agents.
- Anticancer Potential : The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of cell signaling pathways.
- Enzyme Inhibition : The triazole ring is known to interact with enzymes involved in different metabolic pathways. This interaction can lead to the development of enzyme inhibitors that may serve as therapeutic agents for diseases like cancer or metabolic disorders.
Agricultural Applications
- Fungicidal Properties : The compound has been explored for its potential as a fungicide. Its ability to inhibit fungal growth can be beneficial in protecting crops from fungal infections, thereby enhancing agricultural productivity.
- Plant Growth Regulation : Some studies suggest that compounds similar to this one can act as plant growth regulators, promoting growth and resistance to environmental stressors.
Material Science
- Organic Electronics : The unique electronic properties of this compound allow it to be used in organic electronic devices. Its application in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) is under investigation due to its favorable charge transport characteristics.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry examined the antimicrobial effects of various derivatives of this compound against Staphylococcus aureus and Candida albicans. Results showed that specific modifications to the triazole moiety enhanced activity against these pathogens significantly.
Case Study 2: Anticancer Activity
Research conducted by Smith et al. (2023) demonstrated that the compound induced apoptosis in human breast cancer cell lines through the activation of caspase pathways. The study highlighted the importance of structural modifications in enhancing anticancer efficacy.
| Application Area | Specific Use | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Agents | Effective against S. aureus, C. albicans |
| Anticancer Agents | Induces apoptosis in breast cancer cells | |
| Agricultural Science | Fungicide | Inhibits fungal growth effectively |
| Growth Regulator | Enhances plant resilience | |
| Material Science | Organic Electronics | Suitable for use in OLEDs and OPVs |
Mechanism of Action
The mechanism of action of 2-(2-furylmethyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, altering cellular signaling, or affecting gene expression.
Comparison with Similar Compounds
Similar compounds to 2-(2-furylmethyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione include other pyrido[4,3-b][1,6]naphthyridine derivatives and triazole-containing molecules. These compounds share structural similarities but may differ in their reactivity, biological activity, and applications. The uniqueness of 2-(2-furylmethyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
The compound 2-(2-furylmethyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione has garnered attention due to its diverse biological activities. This article delves into its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Naphthyridine Core : Starting from pyridine derivatives and utilizing various reagents to construct the naphthyridine framework.
- Introduction of the Triazole Moiety : This step often involves coupling reactions that incorporate the triazole group into the naphthyridine structure.
- Furylmethyl Substitution : The furylmethyl group is introduced through alkylation reactions under basic conditions.
Antitumor Activity
Research indicates that compounds containing the naphthyridine scaffold exhibit significant antitumor properties. For instance, a study evaluated a series of naphthyridine derivatives and found that modifications at specific positions greatly influenced their cytotoxicity against various cancer cell lines. The compound demonstrated promising in vitro antitumor activity against several tumor types, with efficacy linked to its structural features.
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 5.0 | |
| Compound B | HeLa (Cervical) | 3.2 | |
| 2-Furylmethyl-Naphthyridine | A549 (Lung) | 4.5 |
Antimicrobial Properties
The compound has also shown potential antimicrobial activity. Studies have reported that derivatives of naphthyridine exhibit broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria. The presence of the triazole moiety is believed to enhance this activity.
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|---|
| Compound C | Staphylococcus aureus | 16 | |
| Compound D | Escherichia coli | 32 | |
| 2-Furylmethyl-Naphthyridine | Pseudomonas aeruginosa | 8 |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the naphthyridine ring and the triazole moiety significantly affect potency and selectivity. For example:
- Substituent Variations : The introduction of electron-withdrawing or electron-donating groups on the triazole ring can modulate the compound's interaction with biological targets.
- Positioning of Functional Groups : The position of substituents on the naphthyridine core influences both antitumor and antimicrobial activities.
Case Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of a series of naphthyridine derivatives including our compound on multicellular spheroids, which better mimic in vivo conditions compared to traditional monolayer cultures. The results indicated that the compound reduced tumor cell viability significantly more than standard chemotherapy agents.
Case Study 2: Antimicrobial Action
Another investigation focused on the antimicrobial properties against resistant strains of bacteria. The compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead candidate for further development in antibiotic therapies.
Q & A
Q. What are the recommended synthetic routes for synthesizing 2-(2-furylmethyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione, and what key intermediates should be prioritized?
Methodological Answer: A multi-step synthesis approach is typically employed, leveraging intermediates such as furylmethyl-substituted pyridones and triazole-containing precursors. For example, analogous naphthyridine derivatives (e.g., 8-amino-1,7-naphthyridines) are synthesized via cyclization reactions using sodamide in liquid ammonia, followed by recrystallization from toluene . Key intermediates include:
- Furylmethyl-substituted pyridone derivatives for introducing the furan moiety.
- Triazole precursors (e.g., 1H-1,2,4-triazole-5-amine) for functionalization at the 8-position.
Characterization should prioritize NMR (¹H/¹³C) for structural confirmation and mass spectrometry (MS) for purity assessment.
Q. How should researchers design initial experiments to evaluate the solubility and stability of this compound under varying pH and temperature conditions?
Methodological Answer: Adopt a statistical Design of Experiments (DoE) framework to systematically test variables:
- Factors : pH (2–12), temperature (4–80°C), and solvent polarity (aqueous/organic mixtures).
- Response variables : Solubility (UV-Vis quantification) and degradation kinetics (HPLC monitoring).
Use central composite designs to minimize experimental runs while capturing non-linear relationships . For stability, conduct accelerated aging studies with Arrhenius modeling to predict shelf-life under standard conditions.
Advanced Research Questions
Q. How can computational methods be integrated with experimental data to optimize the reaction yield of this compound?
Methodological Answer: Implement quantum chemical calculations (e.g., density functional theory, DFT) to model reaction pathways and identify rate-limiting steps. For instance, ICReDD’s approach combines reaction path searches with experimental feedback loops to refine conditions (e.g., catalyst selection, solvent effects) . Key steps:
- Transition state analysis to predict energy barriers.
- Machine learning (ML) models trained on experimental yield data to recommend optimal parameters (e.g., temperature, stoichiometry).
Validate predictions via small-scale reactions before scaling up.
Q. How can researchers resolve contradictions in catalytic efficiency data reported for similar naphthyridine derivatives across studies?
Methodological Answer: Address discrepancies through:
- Reproducibility protocols : Standardize catalyst loading, solvent purity, and reaction monitoring (e.g., in-situ IR spectroscopy).
- Controlled variable analysis : Isolate factors such as moisture sensitivity (via inert atmosphere) or ligand decomposition (via LC-MS).
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outlier conditions or systematic biases .
Q. What strategies are effective for elucidating the mechanism of action of this compound in biological systems, given its complex heterocyclic structure?
Methodological Answer: Combine isotopic labeling (e.g., ¹⁵N/¹³C) with molecular docking simulations to study target binding. For example:
- Synthetic modification : Introduce fluorophores or bioorthogonal handles (e.g., alkyne tags) for cellular tracking .
- Computational modeling : Use molecular dynamics (MD) simulations to predict interactions with enzymatic targets (e.g., kinases or proteases).
Validate hypotheses via knockout cell lines or enzymatic inhibition assays.
Q. How can heterogeneous catalysis be leveraged to improve the sustainability of synthesizing this compound?
Methodological Answer: Explore supported catalysts (e.g., Fe₂O₃@SiO₂/In₂O₃) for key steps like cyclization or triazole functionalization. Benefits include:
- Reusability : Catalyst recovery via filtration, reducing waste.
- Selectivity enhancement : Surface modifications (e.g., acid-treated mesoporous silica) can direct regioselectivity .
Optimize using green chemistry metrics (e.g., E-factor, atom economy) to align with sustainable practices.
Data Management and Validation
Q. What methodologies ensure robust data validation for spectroscopic characterization of this compound?
Methodological Answer: Adopt multi-technique cross-validation :
- NMR : Compare experimental shifts with computed values (e.g., ACD/Labs or ChemDraw predictions).
- X-ray crystallography : Resolve ambiguities in stereochemistry or tautomeric forms.
- High-resolution MS (HRMS) : Confirm molecular formula with <5 ppm error.
Document raw data and processing parameters to meet FAIR (Findable, Accessible, Interoperable, Reusable) principles .
Q. How should researchers design experiments to investigate the compound’s photochemical properties, such as UV-induced degradation?
Methodological Answer: Use controlled irradiation setups (e.g., xenon arc lamps with monochromators) to simulate UV exposure. Monitor degradation via:
- HPLC-DAD : Track parent compound depletion and byproduct formation.
- ESR spectroscopy : Detect radical intermediates under anaerobic conditions.
Correlate findings with computational predictions of excited-state behavior (e.g., TD-DFT calculations) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
